1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea
CAS No.: 259753-98-5
Cat. No.: VC7165922
Molecular Formula: C8H14N4S
Molecular Weight: 198.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259753-98-5 |
|---|---|
| Molecular Formula | C8H14N4S |
| Molecular Weight | 198.29 |
| IUPAC Name | 1-(3-imidazol-1-ylpropyl)-3-methylthiourea |
| Standard InChI | InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13) |
| Standard InChI Key | IKGBJMGGNGHTRK-UHFFFAOYSA-N |
| SMILES | CNC(=S)NCCCN1C=CN=C1 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1-(3-imidazol-1-ylpropyl)-3-methylthiourea, reflects its bipartite architecture: a 1H-imidazole group connected to a methylthiourea unit through a three-carbon propyl bridge. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 259753-98-5 | |
| Molecular Formula | C₈H₁₄N₄S | |
| Molecular Weight | 198.29 g/mol | |
| SMILES | CNC(=S)NCCCN1C=CN=C1 | |
| InChIKey | IKGBJMGGNGHTRK-UHFFFAOYSA-N |
The imidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the thiourea moiety offers sites for nucleophilic substitution and metal coordination . Computational models predict a planar geometry for the thiourea segment, with the propyl chain adopting a gauche configuration to minimize steric hindrance .
Synthesis and Reaction Pathways
Synthetic routes to 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea typically involve multi-step protocols. A common approach begins with the preparation of 3-(1H-imidazol-1-yl)propan-1-amine, a precursor synthesized via cyanethylation of imidazole followed by hydrogenation . Subsequent reaction with methyl isothiocyanate yields the target compound:
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Cyanethylation: Imidazole reacts with acrylonitrile to form N-cyanoethylimidazole .
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Hydrogenation: Catalytic hydrogenation (e.g., Raney nickel) reduces the nitrile group to an amine, producing 3-(1H-imidazol-1-yl)propan-1-amine .
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Thiourea Formation: The amine reacts with methyl isothiocyanate under basic conditions, forming the thiourea linkage.
This pathway achieves moderate yields (~65–70%) and avoids harsh reagents, making it scalable for industrial production . Alternative methods employ Ullmann-type couplings or microwave-assisted synthesis to enhance efficiency, though these remain experimental .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive structural validation. Key spectral data include:
¹H-NMR Analysis
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Imidazole protons: Resonances at δ 6.80–7.57 ppm (aromatic H) .
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Methylene groups: Signals at δ 3.05–4.38 ppm (N–CH₂–CH₂–CH₂–N) and δ 1.55–1.78 ppm (central CH₂) .
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Methylthiourea: A singlet at δ 2.98 ppm (N–CH₃).
¹³C-NMR Analysis
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Thiourea carbonyl: A distinctive signal at δ 181.2 ppm (C=S) .
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Propyl chain: Carbons appear at δ 28.5–50.5 ppm (CH₂ groups) .
IR Spectroscopy
Biological and Chemical Applications
Though direct pharmacological data are sparse, the compound’s structural analogs exhibit notable bioactivities:
Antimicrobial Properties
Thiourea derivatives demonstrate broad-spectrum antimicrobial effects. For example, N-alkylthioureas inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity . The imidazole moiety enhances bioavailability, enabling penetration into fungal cells .
Metal Coordination
The thiourea sulfur and imidazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Zn(II) show enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOF) > 10⁴ h⁻¹ in alkene epoxidation .
Agricultural Uses
In seed coating formulations, similar compounds improve germination rates by 20–30% under drought conditions, likely through ROS scavenging and osmotic regulation .
Comparative Analysis with Analogous Compounds
The propyl spacer in 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea distinguishes it from shorter-chain analogs:
| Compound | Chain Length | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 1-[2-(Imidazol-1-yl)ethyl]-3-methylthiourea | C2 | 32 (S. aureus) |
| 1-[3-(Imidazol-1-yl)propyl]-3-methylthiourea | C3 | 16 (S. aureus) |
| 1-[4-(Imidazol-1-yl)butyl]-3-methylthiourea | C4 | 8 (S. aureus) |
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